molecular formula C8H9BrN2S B13328452 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13328452
M. Wt: 245.14 g/mol
InChI Key: ZLYSHFSCFVBOQD-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-4-methylthiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .

Industrial Production Methods

the use of green chemistry principles, such as microwave-assisted synthesis and the use of biodegradable solvents like PEG-400, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and methyl groups on the imidazo[2,1-b][1,3]thiazole scaffold differentiates it from other similar compounds .

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

5-bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C8H9BrN2S/c1-3-6-4-12-8-10-5(2)7(9)11(6)8/h4H,3H2,1-2H3

InChI Key

ZLYSHFSCFVBOQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)Br)C

Origin of Product

United States

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